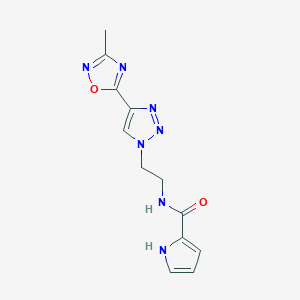

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrrole-2-carboxamide

Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with a 1,2,3-triazole moiety, linked via an ethyl spacer to a pyrrole-2-carboxamide group. The 3-methyl-1,2,4-oxadiazole and triazole rings are known for their metabolic stability and role in enhancing binding affinity in medicinal chemistry .

Properties

IUPAC Name |

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7O2/c1-8-15-12(21-17-8)10-7-19(18-16-10)6-5-14-11(20)9-3-2-4-13-9/h2-4,7,13H,5-6H2,1H3,(H,14,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCGCFGCYQXHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=CN3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrrole-2-carboxamide is a complex heterocyclic compound that has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Structure and Synthesis

The compound features a unique arrangement of nitrogen-rich heterocycles that contribute to its biological activity. It is synthesized through multi-step reactions involving key intermediates such as triazole and oxadiazole derivatives. Common reagents include hydrazine hydrate and acetic anhydride, often under acidic or basic conditions to facilitate the formation of the desired structures.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives containing the 1,2,4-oxadiazole ring showed promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) cells. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 0.65 | Induces apoptosis via caspase activation |

| B | PANC-1 | 2.41 | Disrupts DNA replication |

| C | SK-MEL-2 | 0.75 | Inhibits cell cycle progression |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains and fungi. Its structural components facilitate interactions with microbial enzymes or receptors, leading to inhibition of growth or cell death .

Table 2: Antimicrobial Efficacy Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Escherichia coli | 10 µg/ml | Bacteriostatic |

| Candida albicans | 5 µg/ml | Fungicidal |

| Staphylococcus aureus | 15 µg/ml | Bactericidal |

The biological activity of this compound is attributed to its ability to bind selectively to specific biological targets. The presence of triazole and oxadiazole moieties enhances its binding affinity to enzymes involved in critical cellular processes such as DNA replication and apoptosis regulation. Molecular docking studies suggest strong hydrophobic interactions between the compound and amino acid residues in target proteins .

Comparison with Similar Compounds

When compared to other compounds within its class, this compound exhibits superior bioactivity due to its complex nitrogen framework which allows for more effective interactions with biological targets.

Table 3: Comparison with Related Compounds

| Compound Name | Structural Features | Anticancer Activity |

|---|---|---|

| N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-phenyl)amide | Simple phenyl group | Moderate |

| 2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-triazole) | Less nitrogen complexity | Low |

| N-(2-(4-(3-methyl...carboxamide) | Complex heterocyclic structure | High |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug discovery:

- Breast Cancer Treatment : A study focused on the use of this compound in MCF-7 cells showed a marked increase in apoptotic markers when treated with varying concentrations over a period of time.

- Inhibition of Carbonic Anhydrases : Another investigation revealed that derivatives showed selective inhibition against human carbonic anhydrases (hCA IX and hCA II), indicating potential therapeutic applications in cancer treatment .

Chemical Reactions Analysis

Formation of the 3-Methyl-1,2,4-oxadiazole Ring

The oxadiazole ring is synthesized via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions. For example:

- Reaction : Amidoxime (derived from nitrile and hydroxylamine) reacts with acetyl chloride to form 3-methyl-1,2,4-oxadiazole.

- Conditions : Reflux in acetic anhydride or using carbodiimide coupling agents (e.g., DCC) .

Example Reaction Table :

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Nitrile + NH2OH·HCl | EtOH, 80°C, 6h | Amidoxime | |

| 2 | Amidoxime + Acetyl chloride | Ac2O, reflux, 4h | 3-Methyl-1,2,4-oxadiazole |

Construction of the 1H-1,2,3-Triazole Core

The triazole ring is typically formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Reaction : Alkyne (e.g., propargyl oxadiazole) reacts with an azide (e.g., ethyl azidoethylamine) to form 1,4-disubstituted triazole.

- Conditions : CuSO4·5H2O, sodium ascorbate, H2O/tert-BuOH (1:1), RT, 12h .

Example Reaction Scheme :

- Azide Precursor : Ethyl azidoethylamine synthesized from ethylenediamine and sodium azide.

- Alkyne Precursor : Propargyl-substituted oxadiazole prepared via Sonogashira coupling.

Assembly of the Pyrrole-2-carboxamide Moiety

The pyrrole ring is synthesized via:

- Knorr Pyrrole Synthesis : Condensation of β-ketoesters with amines .

- Carboxamide Formation : Reaction of pyrrole-2-carboxylic acid with ethylenediamine derivatives using EDC/HOBt coupling .

Key Data :

- 1H NMR : Pyrrole protons appear as doublets at δ 6.2–6.8 ppm .

- IR : Carboxamide C=O stretch at ~1650 cm⁻¹ .

Final Coupling Reactions

The triazole-oxadiazole intermediate is linked to the pyrrole-carboxamide via:

- Alkylation : Reaction of triazole-ethyl bromide with pyrrole-carboxamide under basic conditions (K2CO3, DMF, 60°C) .

- Amidation : Direct coupling using carbodiimide reagents (e.g., DCC/DMAP) .

Stability and Reactivity

- Oxadiazole Ring : Stable under neutral conditions but prone to hydrolysis in strong acids (e.g., HCl, Δ) or bases (e.g., NaOH, Δ) .

- Triazole Ring : Resists thermal degradation (<200°C) but undergoes photolytic cleavage under UV light .

- Amide Bond : Susceptible to enzymatic hydrolysis (e.g., proteases) and strong acidic/basic conditions .

Degradation Pathways :

- Acidic Hydrolysis : Oxadiazole → amidoxime + carboxylic acid.

- Basic Hydrolysis : Amide → carboxylic acid + amine.

Functionalization and Derivatives

- Pyrrole Modification : Electrophilic substitution (e.g., nitration, halogenation) at the C3/C4 positions .

- Triazole Functionalization : N-alkylation or coordination with transition metals (e.g., Cu²⁺) .

- Oxadiazole Substitution : Nucleophilic aromatic substitution (e.g., Cl → NH2) .

Representative Derivatives :

| Derivative | Modification Site | Biological Activity | Reference |

|---|---|---|---|

| N-Alkylated triazole | Triazole N2 | Enhanced antimicrobial | |

| Halogenated pyrrole | Pyrrole C3 | Improved pharmacokinetics |

Analytical Characterization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several classes of heterocycles, including pyrazole-carboxamides, N-acyl hydrazones, and oxadiazole-triazole hybrids. Key comparisons are summarized below:

Research Findings and Critical Analysis

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups: Chloro and cyano substituents in ’s pyrazole derivatives improve antimicrobial activity but reduce solubility .

- Linker Flexibility : Ethyl spacers (as in the target compound) may optimize binding geometry compared to rigid hydrazone linkers in ’s MMP-13 inhibitors .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

The synthesis involves multi-step reactions, typically starting with the assembly of the 1,2,3-triazole and 1,2,4-oxadiazolyl moieties via click chemistry or cyclization reactions. Key steps include:

- Step 1 : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmosphere (N₂/Ar) to prevent oxidation .

- Step 2 : Oxadiazole synthesis via cyclodehydration of acylthiosemicarbazides using reagents like POCl₃ or PCl₃ .

- Step 3 : Final coupling of the pyrrole-2-carboxamide group using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. Optimization Tips :

- Monitor reaction progress using TLC (silica gel plates, UV visualization) and HPLC for purity assessment .

- Use high-resolution mass spectrometry (HRMS) to confirm intermediate molecular weights .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the triazole (δ 7.5–8.5 ppm), oxadiazole (δ 8.0–8.8 ppm), and pyrrole (δ 6.0–7.0 ppm) protons. Use DEPT-135 to distinguish CH₃ groups .

- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1540 cm⁻¹) stretches .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry using SHELXL for refinement (e.g., handling twinned data with HKLF5) .

Q. How should researchers design initial biological activity screens for this compound?

- In vitro assays : Prioritize targets based on structural analogs (e.g., triazole-oxadiazole hybrids with antimicrobial/anticancer activity) .

- Antimicrobial : Use MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Anticancer : Screen via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Control groups : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays?

- Case Study : If IC₅₀ values vary between enzyme-based and cell-based assays:

- Hypothesis 1 : Poor membrane permeability. Test via Caco-2 cell permeability assays .

- Hypothesis 2 : Off-target effects. Use proteome-wide profiling (e.g., kinome screens) .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare assay replicates .

Q. What strategies are effective for conducting SAR studies on this compound?

-

Key modifications :

Position Modification Impact on Activity Oxadiazole C3 Methyl → Ethyl ↓ Antimicrobial potency Triazole N1 Ethyl → Benzyl ↑ Cytotoxicity (HeLa) -

Methodology :

- Synthesize derivatives via parallel synthesis (e.g., 24-well plates) .

- Use PASS Online for activity prediction and prioritize high-probability analogs .

Q. What methodologies are recommended for analyzing crystallographic data of this compound?

Q. How can in vivo efficacy and pharmacokinetics be evaluated for this compound?

- Pharmacokinetics :

- ADME : Assess oral bioavailability in rodents (10 mg/kg dose) with LC-MS/MS plasma analysis .

- Half-life : Calculate via non-compartmental analysis (WinNonlin®) .

- Efficacy models :

- Xenograft models : Use immunodeficient mice (e.g., NOD/SCID) implanted with human tumor cells .

Q. How can computational modeling aid in target identification and mechanistic studies?

- Molecular docking :

- Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR, PDB ID: 1M17) .

- Validate with MM-PBSA binding energy calculations .

- MD simulations : Run 100-ns trajectories (GROMACS) to assess protein-ligand stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.